
1,3,5-Trimethoxy-1,3,5-triazinane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,5-Trimethoxy-1,3,5-triazinane is an organic compound with the molecular formula C6H15N3O3. It belongs to the class of triazinanes, which are nitrogen-containing heterocycles. This compound is characterized by the presence of three methoxy groups attached to the triazinane ring, making it a versatile molecule in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,3,5-Trimethoxy-1,3,5-triazinane can be synthesized through the reaction of formaldehyde with methanol and ammonia under acidic conditions. The reaction typically involves the formation of intermediate compounds, which then cyclize to form the triazinane ring. The reaction conditions, such as temperature, pH, and reaction time, play a crucial role in determining the yield and purity of the final product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the reactants are continuously fed, and the product is continuously removed. This method ensures a consistent supply of the compound with high purity. The use of catalysts and optimized reaction conditions further enhances the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
1,3,5-Trimethoxy-1,3,5-triazinane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines and other reduced products.
Substitution: The methoxy groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenation reactions often use reagents like chlorine or bromine under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of halogenated or alkylated derivatives .
Aplicaciones Científicas De Investigación
1,3,5-Trimethoxy-1,3,5-triazinane has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1,3,5-trimethoxy-1,3,5-triazinane involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its methoxy groups can participate in hydrogen bonding and other non-covalent interactions, influencing its reactivity and biological activity .
Comparación Con Compuestos Similares
Similar Compounds
1,3,5-Trimethyl-1,3,5-triazinane: Similar in structure but with methyl groups instead of methoxy groups.
1,3,5-Trinitro-1,3,5-triazinane: Contains nitro groups and is used in explosives.
2,4,6-Trimethoxy-1,3,5-triazine: Another triazine derivative with similar functional groups.
Uniqueness
1,3,5-Trimethoxy-1,3,5-triazinane is unique due to its specific arrangement of methoxy groups, which imparts distinct chemical and physical properties. This makes it a valuable compound in various research and industrial applications .
Propiedades
Número CAS |
55027-94-6 |
|---|---|
Fórmula molecular |
C6H15N3O3 |
Peso molecular |
177.20 g/mol |
Nombre IUPAC |
1,3,5-trimethoxy-1,3,5-triazinane |
InChI |
InChI=1S/C6H15N3O3/c1-10-7-4-8(11-2)6-9(5-7)12-3/h4-6H2,1-3H3 |
Clave InChI |
MSBSDSVYRVRIRO-UHFFFAOYSA-N |
SMILES canónico |
CON1CN(CN(C1)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Chloro-4-[(4-methoxyphenyl)methoxy]phenol](/img/structure/B13866180.png)

![N-[3-methoxy-4-(4-methylpyridin-3-yl)phenyl]methanesulfonamide](/img/structure/B13866188.png)

![N-[(4-Fluorophenyl)(1-methyl-1H-imidazol-2-yl)methyl]-N'-(1-methyl-1H-imidazol-4-yl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine](/img/structure/B13866195.png)
![4-[4-(4-propylphenoxy)-1H-pyrazol-3-yl]benzene-1,3-diol](/img/structure/B13866200.png)


![2,2-dimethoxy-N-[2-(4-methylpiperazin-1-yl)ethyl]ethanamine](/img/structure/B13866212.png)


![Ethyl 2-[4-(benzotriazol-1-yl)phenoxy]-2-methylpropanoate](/img/structure/B13866229.png)

